N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide chemical structure and properties
N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide chemical structure and properties
An In-Depth Technical Guide to N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide: Structure, Properties, and Therapeutic Potential
Introduction
N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a molecule of significant interest in the field of medicinal chemistry, primarily due to its composite structure which combines two key pharmacophores: the pyridine-3-carboxamide nucleus and a 4-(aminomethyl)phenyl moiety. The pyridine-3-carboxamide scaffold is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] This guide provides a comprehensive technical overview of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, detailing its chemical structure, physicochemical properties, a proposed synthetic route, and its potential pharmacological applications based on the well-established activities of related analogues.
Chemical Structure and Nomenclature
The chemical structure of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide consists of a pyridine ring acylated with a carboxamide group at the 3-position, which is in turn linked to a 4-(aminomethyl)phenyl group.
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IUPAC Name: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide
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Molecular Formula: C₁₃H₁₃N₃O
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Synonyms: N-(4-(aminomethyl)phenyl)nicotinamide
The structure is characterized by a central amide bond connecting the nicotinic acid (pyridine-3-carboxylic acid) backbone to the aniline-like nitrogen of the 4-(aminomethyl)phenyl group. The presence of a primary amine on the phenyl ring and the pyridine nitrogen imparts basic properties to the molecule, while the amide group can participate in hydrogen bonding.
Caption: Chemical structure of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide.
Physicochemical Properties
| Property | Predicted Value | Reference/Basis |
| Molecular Weight | 227.27 g/mol | Calculation from Molecular Formula |
| LogP | ~1.5 - 2.5 | Based on similar pyridine carboxamides |
| pKa (most basic) | ~8.5 - 9.5 | Attributed to the primary aminomethyl group |
| pKa ( pyridine N) | ~3.0 - 4.0 | Typical for a pyridine ring with an electron-withdrawing group |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | General solubility of similar organic compounds |
| Appearance | Likely a solid at room temperature. | [5] |
Synthesis and Purification
A plausible and efficient synthesis of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide would involve the coupling of a protected 4-(aminomethyl)aniline derivative with an activated form of nicotinic acid, followed by deprotection.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide.
Step-by-Step Experimental Protocol
Step 1: Amide Coupling
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To a solution of nicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).
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Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
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Add a solution of tert-butyl (4-aminobenzyl)carbamate (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
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Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate.
Step 2: Deprotection
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Dissolve the crude intermediate from Step 1 in a minimal amount of dichloromethane.
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Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
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Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
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Remove the solvent and excess acid under reduced pressure.
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The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide.
Potential Pharmacological Activity and Applications
The pyridine-3-carboxamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][7] The incorporation of the 4-(aminomethyl)phenyl group can further modulate the activity and pharmacokinetic properties of the parent molecule.
Potential Therapeutic Areas:
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Oncology: Many pyridine carboxamide derivatives have been investigated as inhibitors of various protein kinases and other enzymes implicated in cancer, such as SHP2 inhibitors.[7]
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Anti-inflammatory: The pyridine-3-carboxamide core is found in molecules with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.[3][4][8]
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Neurological Disorders: Some pyridine carboxamides have shown potential in treating neurological conditions by modulating neurotransmitter systems or ion channels.[9]
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Infectious Diseases: This scaffold has been explored for developing antibacterial, antifungal, and antimalarial agents.[1][10][11]
The primary amine of the 4-(aminomethyl)phenyl group provides a site for hydrogen bonding and salt formation, which can enhance binding to target proteins and improve aqueous solubility.
Conclusion
N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide represents a promising, yet underexplored, chemical entity. Its structure combines the therapeutically relevant pyridine-3-carboxamide core with a versatile aminomethylphenyl substituent. The synthetic route proposed herein is robust and should be readily achievable in a standard laboratory setting. Based on the extensive literature on related compounds, this molecule warrants further investigation for its potential applications in various areas of drug discovery, particularly in oncology and inflammatory diseases.
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